N-Methyl-p-toluidine

Description

Properties

IUPAC Name |

N,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIFLGSATTWUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060763 | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-08-5 | |

| Record name | N-Methyl-p-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, N,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0B2849P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-p-toluidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-p-toluidine, also known as N,4-dimethylaniline, is an aromatic secondary amine with the chemical formula C₈H₁₁N.[1][2] It serves as a crucial intermediate in various industrial and research applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of this compound, tailored for professionals in chemical and pharmaceutical research and development.

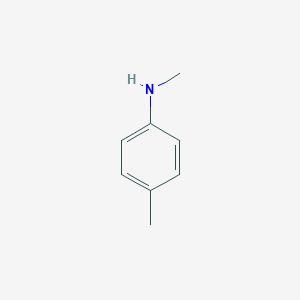

Chemical Structure

This compound is a substituted aromatic amine.[3] The structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 4 and 1, respectively.

-

IUPAC Name: N,4-dimethylaniline[4]

-

SMILES String: CNc1ccc(C)cc1

-

InChI Key: QCIFLGSATTWUQJ-UHFFFAOYSA-N

Physicochemical Properties

This compound is a clear yellow to brown liquid at room temperature.[1][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Boiling Point | 212 °C | [1][5] |

| Melting Point | -10.08 °C (estimate) | [1][6] |

| Density | 0.958 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.557 | [5] |

| Flash Point | 83.89 °C (183.0 °F) - closed cup | [2] |

| Water Solubility | 1450 mg/L at 25 °C | [3] |

| CAS Number | 623-08-5 | [1][5] |

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common method for synthesizing this compound is the N-alkylation of p-toluidine with a methylating agent.[3] Another approach involves the reaction of p-toluidine with methanol in the presence of a catalyst.[7]

Methodology adapted from the synthesis of N-ethyl-m-toluidine and catalytic methylation:

-

Reactant Preparation: In a suitable pressure vessel or autoclave, combine p-toluidine and methanol. A typical molar ratio of p-toluidine to methanol is between 1:1 and 1:3.5.[7]

-

Catalyst Addition: Introduce a catalyst. A copper-based catalyst, for instance, a mixture of copper, zinc, and aluminum oxides, has been shown to be effective.[7] The catalyst may require pretreatment with hydrogen at elevated temperatures (e.g., at least 150 °C).[7]

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 200-300 °C.[7] The reaction is typically carried out for several hours under pressure.

-

Work-up: After cooling the reactor, the crude product is collected. The reaction mixture will contain unreacted p-toluidine, the desired this compound, and the byproduct N,N-dimethyl-p-toluidine.

-

Purification: The crude product is then purified to isolate this compound.

Purification by Fractional Vacuum Distillation

Fractional vacuum distillation is an effective method for purifying this compound from starting materials and byproducts.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column, a condenser, and receiving flasks.

-

Distillation: Charge the crude reaction mixture into the distillation flask. Apply a vacuum to reduce the boiling points of the components.

-

Fraction Collection: Gradually heat the distillation flask. The different components will vaporize and rise through the fractionating column at different temperatures due to their varying boiling points. Collect the fractions at their respective boiling points under the reduced pressure. This compound has a boiling point of 89-90 °C at 11 mmHg.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. cn.haihangindustry.com [cn.haihangindustry.com]

- 3. Page loading... [guidechem.com]

- 4. Benzenamine, N,4-dimethyl- | C8H11N | CID 12165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 623-08-5 [chemicalbook.com]

- 6. This compound CAS#: 623-08-5 [m.chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

N-Methyl-p-toluidine (CAS No. 623-08-5): A Comprehensive Technical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive characterization of N-Methyl-p-toluidine (CAS No. 623-08-5), a secondary aromatic amine utilized as a chemical intermediate in various industrial and research applications. This document outlines its physicochemical properties, detailed spectroscopic data with experimental protocols, and a logical workflow for its analytical characterization. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 623-08-5 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to Orange to Green clear liquid | |

| Boiling Point | 212 °C (lit.) | [1] |

| Melting Point | -10.08 °C (estimate) | [1] |

| Density | 0.958 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.557 (lit.) | [1] |

| Flash Point | 183 °F (83.9 °C) | [1] |

| pKa | 5.26 ± 0.12 (Predicted) | [1] |

| Solubility | Soluble in organic solvents. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. The following sections provide detailed spectral data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.98 | d | 2H | Ar-H (ortho to N) |

| 6.55 | d | 2H | Ar-H (meta to N) |

| 3.5 (approx.) | s (broad) | 1H | N-H |

| 2.76 | s | 3H | N-CH₃ |

| 2.21 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 146.5 | Ar-C (para to CH₃, attached to N) |

| 129.6 | Ar-C (meta to CH₃) |

| 126.5 | Ar-C (ipso to CH₃) |

| 112.5 | Ar-C (ortho to CH₃) |

| 31.0 | N-CH₃ |

| 20.3 | Ar-CH₃ |

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[2] The sample is then analyzed using a ¹H and ¹³C NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3415 | Medium | N-H stretch |

| 3020 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch (asymmetric) |

| 2850 | Medium | Aliphatic C-H stretch (symmetric) |

| 1620 | Strong | Aromatic C=C stretch |

| 1520 | Strong | N-H bend |

| 1315 | Medium | C-N stretch |

| 810 | Strong | p-disubstituted benzene C-H out-of-plane bend |

For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3][4]

-

Sample Preparation (Thin Film Method):

-

Instrument Parameters:

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Abundance (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 85 | [M-H]⁺ |

| 106 | 50 | [M-CH₃]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Experimental and Analytical Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for the characterization of this compound and a general synthesis pathway.

Caption: Workflow for the characterization of this compound.

References

Spectroscopic Profile of N-Methyl-p-toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-p-toluidine, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | Multiplet | 2H | Ar-H (protons ortho to -NHCH₃) |

| ~6.6-6.8 | Multiplet | 2H | Ar-H (protons meta to -NHCH₃) |

| ~3.5 | Singlet | 1H | N-H |

| ~2.8 | Singlet | 3H | N-CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Ar-C (carbon attached to -NHCH₃) |

| ~130 | Ar-C (quaternary carbon attached to -CH₃) |

| ~129 | Ar-CH |

| ~113 | Ar-CH |

| ~31 | N-CH₃ |

| ~20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3020 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |

| ~2850 | Medium | Aliphatic C-H stretch (symmetric) |

| ~1620 | Strong | Aromatic C=C stretch |

| ~1520 | Strong | N-H bend |

| ~1320 | Strong | C-N stretch |

| ~810 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For this compound (C₈H₁₁N), the expected molecular weight is approximately 121.18 g/mol .[2][3]

| m/z | Relative Intensity | Assignment |

| 121 | High | [M]⁺ (Molecular ion) |

| 120 | High | [M-H]⁺ |

| 106 | High | [M-CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[5] A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection :

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric and instrumental absorptions.

-

-

Sample Analysis :

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Cleaning :

-

After the analysis, carefully clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[6]

-

-

Ionization :

-

Mass Analysis :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. N-甲基-对甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98% | 623-08-5 [sigmaaldrich.com]

- 4. 5 Ways to Make Proton NMR Interesting for Students [labster.com]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

N-Methyl-p-toluidine synthesis from p-toluidine

An In-depth Technical Guide to the Synthesis of N-Methyl-p-toluidine from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NMPT) is a pivotal secondary aromatic amine intermediate in the synthesis of various high-value chemicals, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Its synthesis from p-toluidine is a fundamental transformation in organic chemistry, with several established methodologies optimized for both laboratory and industrial scales. This technical guide provides a comprehensive overview of the core synthetic routes for producing this compound from p-toluidine. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support research, process development, and scale-up activities.

Introduction

The methylation of aromatic amines is a critical process for modifying the chemical and biological properties of molecules. This compound (CAS 623-08-5) is a colorless to pale yellow liquid that serves as a versatile building block.[1] The strategic introduction of a methyl group to the nitrogen atom of p-toluidine alters its nucleophilicity, basicity, and steric profile, enabling its participation in a wide array of subsequent chemical transformations. The selection of an appropriate synthetic methodology depends on factors such as desired yield and purity, cost of reagents, scalability, and environmental considerations. This document details the three primary methods for this conversion: Catalytic N-methylation with Methanol, the Eschweiler-Clarke Reaction, and Direct Alkylation with Methyl Halides.

Catalytic N-methylation with Methanol

Catalytic N-methylation using methanol as a C1 source is an industrially preferred method due to its high atom economy, the low cost of methanol, and the generation of water as the only stoichiometric byproduct. This process typically involves a heterogeneous catalyst in a continuous flow system, which allows for high throughput and catalyst reusability.[2][3]

The overall reaction is as follows: CH₃C₆H₄NH₂ + CH₃OH → CH₃C₆H₄NHCH₃ + H₂O

Reaction Mechanism and Workflow

The reaction proceeds via a "hydrogen-borrowing" mechanism. The catalyst first dehydrogenates methanol to formaldehyde. The formaldehyde then condenses with p-toluidine to form an imine intermediate. Finally, the "borrowed" hydrogen reduces the imine to yield this compound.

Caption: Workflow for continuous catalytic N-methylation of p-toluidine.

Quantitative Data

The following tables summarize key quantitative data for an industrial-scale continuous flow process.[4]

Table 1: Catalyst Composition for N-methylation of p-Toluidine [4]

| Component | Weight Percentage |

|---|---|

| Copper (Cu) | 45.5 - 68.0% |

| Zinc (Zn) | 12.3 - 22.5% |

| Aluminum (Al) | 1.9 - 4.1% |

| Oxygen (O) | 7.8 - 28.2% |

Table 2: Optimized Reaction Parameters for Continuous Flow Synthesis [3][4]

| Parameter | Value |

|---|---|

| Reactor Type | Tubular Reactor |

| Temperature | 200 - 300 °C (e.g., 275 °C) |

| Molar Ratio (p-Toluidine:Methanol) | 1:1 to 1:3.5 |

| Molar Ratio (p-Toluidine:Hydrogen) | 1:0.5 to 1:4 |

| Catalyst Loading | 0.3 - 1.0 kg p-toluidine / kg catalyst / hour |

Experimental Protocol: Continuous Flow N-methylation

This protocol is based on a patented industrial process.[3]

-

Catalyst Preparation and Loading : A catalyst with the composition outlined in Table 1 is prepared, calcined, and pressed into moldings. 81 mL of the catalyst is loaded into a tubular reactor (e.g., 180 mm length, 32 mm inner diameter) equipped with an internal thermocouple.

-

Catalyst Pretreatment : The catalyst is pretreated in the reactor by heating to the reaction temperature (e.g., 275 °C) under a continuous flow of nitrogen and hydrogen.[3]

-

Reaction Execution : A reaction mixture of p-toluidine, methanol, and hydrogen is continuously metered into the reactor at the specified ratios and catalyst loading (see Table 2). For example, a feed rate of 40.4 g/h of p-toluidine, 24.1 g/h of methanol, and 25.4 L/h of hydrogen is established.[3]

-

Product Collection : The reaction product stream exits the reactor and is passed through a condenser to liquefy the products.[3]

-

Work-up and Analysis : The condensed liquid is collected and analyzed by gas chromatography (GC) to determine the composition of p-toluidine, this compound, and the primary byproduct, N,N-dimethyl-p-toluidine. The crude product can be purified by fractional vacuum distillation.[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines.[5] It utilizes an excess of formic acid and formaldehyde, which act as both the methylating agent and the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as the reaction stops at the tertiary amine stage.[5][6]

The overall reaction is: CH₃C₆H₄NH₂ + 2CH₂O + 2HCOOH → CH₃C₆H₄N(CH₃)₂ + 2CO₂ + 2H₂O (Note: The reaction proceeds sequentially, first to the mono-methylated product and then to the di-methylated product. To favor this compound, stoichiometry must be controlled.)

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid. The loss of carbon dioxide drives the reaction to completion.[5]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Quantitative Data

While specific yield data for the mono-methylation of p-toluidine is not widely published, modified Eschweiler-Clarke procedures on other primary amines report high yields, often in the range of 84-100%.[7][8] Careful control over the stoichiometry of formaldehyde is required to maximize the yield of the desired mono-methylated product and minimize the formation of N,N-dimethyl-p-toluidine.

Table 3: General Conditions for Eschweiler-Clarke Reaction

| Parameter | Condition |

|---|---|

| Reagents | Formaldehyde (aqueous solution or paraformaldehyde), Formic Acid |

| Stoichiometry | Excess formic acid, ~1.1 equivalents of formaldehyde for mono-methylation |

| Temperature | 80 - 100 °C (near boiling)[5][9] |

| Reaction Time | Typically 12 - 24 hours |

Experimental Protocol: Eschweiler-Clarke Synthesis

This representative protocol is adapted from general procedures for the methylation of aromatic amines.[9]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add p-toluidine (1.0 eq).

-

Reagent Addition : Add formic acid (approx. 2.0 eq) followed by a 37% aqueous solution of formaldehyde (approx. 1.1 eq).

-

Reaction Execution : Heat the reaction mixture to 80-100 °C and maintain under reflux for 18-24 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up : Cool the mixture to room temperature. Make the solution strongly alkaline by the cautious, cooled addition of aqueous sodium hydroxide solution (e.g., 30% w/v).

-

Extraction : Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).

-

Purification : Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.[10]

Direct Alkylation with Methyl Halides

Direct N-alkylation via nucleophilic substitution is a straightforward method for synthesizing this compound.[1] This reaction typically involves a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) and a base to neutralize the acid byproduct.

The overall reaction is: CH₃C₆H₄NH₂ + CH₃I + Base → CH₃C₆H₄NHCH₃ + Base·HI

Reaction Mechanism

The reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic methyl carbon of the methylating agent, displacing the leaving group (e.g., iodide).

Caption: Sₙ2 mechanism for the direct methylation of p-toluidine.

Quantitative Data

A significant challenge with this method is controlling the degree of alkylation. The product, this compound, is often more nucleophilic than the starting material, leading to the formation of the N,N-dimethyl-p-toluidine byproduct and potentially the quaternary ammonium salt. Using a 1:1 stoichiometry of amine to alkylating agent and carefully controlling reaction conditions can favor mono-alkylation.

Table 4: General Conditions for Direct Alkylation

| Parameter | Condition |

|---|---|

| Methylating Agent | Methyl Iodide, Dimethyl Sulfate[1] |

| Base | K₂CO₃, NaHCO₃, Pyridine |

| Solvent | Acetone, DMF, Ethanol[11] |

| Temperature | Room Temperature to Reflux |

Experimental Protocol: Direct Methylation with Methyl Iodide

This protocol is a representative procedure based on the alkylation of analogous aromatic amines.[10][11]

-

Reaction Setup : In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Reagent Addition : Add a mild base, such as powdered potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq). Stir the suspension vigorously.

-

Methylating Agent : Add methyl iodide (CH₃I, approx. 1.0-1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction's progress by TLC or GC.

-

Work-up : Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

-

Purification : Remove the solvent from the filtrate under reduced pressure. The residue can be purified by vacuum distillation to separate this compound from unreacted starting material and over-alkylated products.[10]

Comparative Analysis and Purification

| Method | Advantages | Disadvantages | Industrial Scalability |

| Catalytic N-methylation | High atom economy, uses inexpensive methanol, suitable for continuous flow, high selectivity.[2][12] | Requires specialized high-pressure equipment and catalyst preparation. | High |

| Eschweiler-Clarke | Avoids over-alkylation to quaternary salts, good yields, simple reagents.[5] | Uses stoichiometric and corrosive formic acid, can be slow, CO₂ evolution. | Moderate |

| Direct Alkylation | Simple procedure, mild conditions possible. | Difficult to control selectivity (mono- vs. di-alkylation), uses toxic/expensive alkylating agents.[7] | Moderate (Batch Process) |

Purification: For all methods, the primary method for purifying the liquid this compound product is fractional distillation under reduced pressure. This effectively separates the product from the less volatile starting material (p-toluidine) and the more volatile byproduct (N,N-dimethyl-p-toluidine).[1][10]

Conclusion

The synthesis of this compound from p-toluidine can be effectively achieved through several distinct methodologies. For large-scale, green, and continuous production, catalytic N-methylation with methanol over a heterogeneous catalyst is the superior choice. The Eschweiler-Clarke reaction offers a reliable and high-yield laboratory method that prevents quaternization. Direct alkylation provides the most straightforward approach but requires careful control to achieve mono-methylation selectivity. The selection of the optimal synthetic route will be dictated by the specific requirements of the researcher or organization, balancing factors of scale, purity, cost, and available equipment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. shokubai.org [shokubai.org]

An In-depth Technical Guide to the Physical Properties of N-Methyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-Methyl-p-toluidine, a crucial chemical intermediate in the synthesis of various dyes, agrochemicals, pharmaceuticals, and polymer additives.[1] The data and methodologies presented herein are intended to support research and development activities where this aromatic secondary amine is utilized.

Core Physical Properties

This compound (CAS No: 623-08-5), also known as N,4-Dimethylaniline, is a pale yellow liquid at room temperature.[1] Its core physical properties, specifically its boiling point and density, are critical parameters for process design, safety assessments, and quality control in various applications.

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 212 °C | at standard atmospheric pressure (lit.) |

| 210 °C | at 760 mmHg | |

| Density | 0.958 g/mL | at 25 °C (lit.)[2][3][4] |

| 0.968 g/cm³ | Not specified | |

| Specific Gravity | 0.96 | at 20/20 °C |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound requires precise and standardized experimental methodologies. Below are detailed descriptions of typical protocols for measuring boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, it is a characteristic physical constant at a given pressure. The boiling points of amines are influenced by intermolecular forces, including van der Waals dispersion forces, dipole-dipole interactions, and, for primary and secondary amines, hydrogen bonding.[5]

General Experimental Method (Distillation Method):

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer, hydrometer, or a vibrating tube densimeter. The density of aqueous amine solutions can be accurately measured as a function of temperature and pressure.[6]

Vibrating Tube Densimeter Method:

This modern technique offers high precision and is suitable for a wide range of temperatures and pressures.[7][8]

-

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a fluid. The change in frequency is directly related to the density of the fluid.

-

Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water, at a specific temperature and pressure.

-

Sample Introduction: The sample of this compound is injected into the clean, dry vibrating tube. Care is taken to avoid the presence of any air bubbles.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's temperature-controlled cell.

-

Measurement: The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration constants.

-

Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature.

Visualized Workflow

The following diagram illustrates a generalized experimental workflow for the determination of the boiling point and density of a liquid chemical such as this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. N-甲基-对甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 623-08-5 [chemicalbook.com]

- 4. This compound CAS#: 623-08-5 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. researchgate.net [researchgate.net]

Navigating the Solution: An In-depth Technical Guide to the Solubility of N-Methyl-p-toluidine in Organic Solvents

For Immediate Release

[City, State] – December 16, 2025 – For researchers, scientists, and professionals in drug development, understanding the solubility of chemical intermediates is a critical factor in process optimization and formulation. This technical guide provides a comprehensive overview of the solubility of N-Methyl-p-toluidine (CAS 623-08-5), a key aromatic secondary amine, in various organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this paper synthesizes existing qualitative information and provides detailed experimental protocols for its empirical determination.

This compound, also known as N,4-dimethylaniline, is a clear to yellow or brown liquid that serves as a vital intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Its molecular structure, featuring a secondary amine group attached to a toluene backbone, dictates its solubility characteristics, rendering it generally soluble in organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of precise quantitative data on the solubility of this compound in common organic solvents. The compound is qualitatively described as soluble in ethanol and acetone.[1] Its solubility in water has been reported as 1450 mg/L at 25°C.[1]

To facilitate further research and provide a practical tool for laboratory work, the following table summarizes the expected solubility profile based on general principles of chemical interactions. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to populate this table with empirical data.

| Solvent | Chemical Class | Expected Solubility (at 25°C) | Notes |

| Methanol | Polar Protic | Soluble | "Like dissolves like" principle suggests good solubility due to the ability to form hydrogen bonds. |

| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, favorable interactions are expected. |

| Acetone | Polar Aprotic | Soluble[1] | The polarity of acetone should facilitate the dissolution of the polar amine. |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | Expected to be a suitable solvent based on its moderate polarity. |

| Dichloromethane | Polar Aprotic | Likely Soluble | A common solvent for many organic compounds; solubility is anticipated. |

| Toluene | Nonpolar | Likely Soluble | The aromatic nature of both solute and solvent should promote solubility. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity may limit solubility. |

| Water | Polar Protic | 1450 mg/L[1] | The hydrophobic nature of the tolyl group limits solubility despite the polar amine group. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are two standard methods that can be employed to quantify the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This classic and reliable method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is essential to confirm saturation.

-

-

Sample Separation:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

-

Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature and then weigh it to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the ultraviolet-visible spectrum and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Dilute a known volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

To further elucidate the practical and theoretical aspects of working with this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Synthetic pathway for this compound from p-toluidine.

This technical guide serves as a foundational resource for professionals working with this compound. While a gap in the literature exists for its quantitative solubility data, the provided experimental protocols offer a clear path for researchers to determine these crucial parameters, thereby enabling more efficient and effective use of this important chemical intermediate in drug development and other scientific endeavors.

References

Toxicological Profile of N-Methyl-p-toluidine: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for N-Methyl-p-toluidine. Therefore, this guide incorporates data from structurally related compounds, namely p-toluidine and N,N-Dimethyl-p-toluidine, to provide a comprehensive overview of the potential toxicological profile. This approach is based on the structural similarities and predicted metabolic pathways. All data derived from related compounds will be explicitly noted.

Executive Summary

This compound is an aromatic amine with potential for human exposure through its use in industrial applications. While comprehensive toxicological data for this compound is scarce, information from structurally similar compounds, p-toluidine and N,N-Dimethyl-p-toluidine, suggests potential for acute toxicity upon oral, dermal, and inhalation exposure. The primary mechanisms of toxicity are believed to involve metabolic activation leading to methemoglobinemia and oxidative stress. Genotoxicity has been observed with related compounds, and long-term exposure to N,N-Dimethyl-p-toluidine has demonstrated carcinogenic potential in animal studies. Data on reproductive and developmental toxicity for this compound is not available; however, studies on related toluidine isomers suggest that these endpoints warrant investigation. This document provides a detailed summary of the available toxicological data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity data for this compound is limited. Safety Data Sheets (SDS) classify it as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Quantitative data from related compounds are presented below.

Table 1: Acute Toxicity Data for p-Toluidine and N,N-Dimethyl-p-toluidine

| Compound | Species | Route | Endpoint | Value | Reference(s) |

| p-Toluidine | Rat | Oral | LD50 | 336 - 794 mg/kg bw | [5][6][7][8] |

| p-Toluidine | Mouse | Oral | LD50 | 330 mg/kg bw | [5] |

| p-Toluidine | Rabbit | Oral | LD50 | 270 mg/kg bw | [5] |

| p-Toluidine | Rabbit | Dermal | LD50 | 890 mg/kg bw | [5][6][7] |

| p-Toluidine | Rat | Inhalation | LC50 | >0.64 mg/L (4h) | [5][6][7] |

| N,N-Dimethyl-p-toluidine | Rat | Oral | LD50 | No data available | |

| N,N-Dimethyl-p-toluidine | Mouse | Oral | LD50 | No data available |

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for this compound were identified. Studies on p-toluidine and N,N-Dimethyl-p-toluidine indicate that the liver, spleen, and blood are primary target organs.

Table 2: Repeated-Dose Toxicity Data for p-Toluidine and N,N-Dimethyl-p-toluidine

| Compound | Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference(s) |

| p-Toluidine | Rat | 28 days | Oral (diet) | 13.8 mg/kg bw/day | 66.8 mg/kg bw/day | Increased relative liver weights. | [5] |

| p-Toluidine | Rat | 18 months | Oral (diet) | 150 mg/kg bw/day | - | No signs of toxicity at the highest dose. | [5] |

| N,N-Dimethyl-p-toluidine | Rat | 14 weeks | Oral (gavage) | < 62.5 mg/kg bw/day | 62.5 mg/kg bw/day | Methemoglobinemia, anemia, splenic and bone marrow hematopoietic cell proliferation. | [9] |

| N,N-Dimethyl-p-toluidine | Mouse | 14 weeks | Oral (gavage) | 60 mg/kg bw/day | 125 mg/kg bw/day | Methemoglobinemia, anemia, splenic hematopoiesis. | [9] |

Carcinogenicity

There are no carcinogenicity studies available for this compound. However, the structurally related compound N,N-Dimethyl-p-toluidine has been classified as a carcinogen by the National Toxicology Program (NTP).[10]

Table 3: Carcinogenicity Data for N,N-Dimethyl-p-toluidine

| Species | Route | Duration | Findings | Reference(s) |

| Rat (Male) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular carcinoma and nasal cavity adenoma. | [9][10][11] |

| Rat (Female) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular carcinoma and nasal cavity adenoma. | [9][10][11] |

| Mouse (Male) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular adenoma and carcinoma. | [9][10][11] |

| Mouse (Female) | Oral (gavage) | 2 years | Clear evidence of carcinogenic activity: increased incidences of hepatocellular adenoma and carcinoma, and alveolar/bronchiolar neoplasms. | [9][10][11] |

Genotoxicity

Data on the genotoxicity of this compound is not available. Studies on N,N-Dimethyl-p-toluidine suggest it is a chromosome-damaging agent.[12]

Table 4: Genotoxicity Data for N,N-Dimethyl-p-toluidine

| Assay | Test System | Metabolic Activation | Result | Reference(s) |

| Ames Test | Salmonella typhimurium | With and without | Negative | [12] |

| Micronucleus Test | Hamster V79 cells | Not specified | Positive (numerical chromosome alterations and clastogenic effects) | [12] |

| In vivo DNA Damage (Alkaline Elution) | Mouse and Rat Liver | N/A | Weakly Positive | [12] |

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been conducted for this compound. Limited data for the related isomer, m-toluidine, are available.

Table 5: Reproductive and Developmental Toxicity Data for m-Toluidine

| Species | Route | Endpoint | NOEL | Key Findings | Reference(s) |

| Rat | Oral | Reproductive Toxicity | 30 mg/kg bw/day | - | [5] |

| Rat | Oral | Developmental Toxicity | 100 mg/kg bw/day | Developmental effects only seen at maternally toxic doses. | [5][13] |

Mechanisms of Toxicity

The primary proposed mechanism of toxicity for this compound and related aromatic amines involves metabolic activation, leading to oxidative stress and the formation of methemoglobin.

Metabolic Activation and Oxidative Stress

Aromatic amines like this compound are metabolized by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites, including N-hydroxy arylamines. These metabolites can undergo further reactions to generate reactive oxygen species (ROS), leading to oxidative stress.[14][15][16][17][18][19] Oxidative stress can damage cellular components such as DNA, lipids, and proteins. The Nrf2 pathway, a key regulator of the antioxidant response, has been shown to be activated in response to exposure to N,N-Dimethyl-p-toluidine, indicating a cellular defense mechanism against oxidative damage.[14][15]

Metabolic activation of this compound leading to oxidative stress.

Methemoglobinemia

A key toxicological effect of many aromatic amines is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to bind and transport oxygen. This leads to a functional anemia and tissue hypoxia. The reactive metabolites of this compound are thought to be responsible for this oxidative damage to hemoglobin.

Induction of methemoglobinemia by this compound metabolites.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe the general methodologies used for the toxicological evaluation of the closely related compound, N,N-Dimethyl-p-toluidine, as conducted by the National Toxicology Program (NTP).

NTP 2-Year Gavage Study in Rodents

This protocol outlines the methodology for long-term carcinogenicity studies.

Workflow for the NTP 2-year rodent carcinogenicity bioassay.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay is a standard preliminary screen for genotoxicity.

General workflow for the Ames test.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

General workflow for the in vitro micronucleus assay.

Conclusion

The toxicological profile of this compound is not well-defined through direct studies. However, based on data from structurally analogous compounds, p-toluidine and N,N-Dimethyl-p-toluidine, it is prudent to consider this compound as a substance with the potential for significant acute and chronic toxicity. The primary concerns are methemoglobinemia, organ toxicity (liver and spleen), and potential carcinogenicity. The likely mechanism of toxicity involves metabolic activation to reactive intermediates that induce oxidative stress. Further research, including acute toxicity studies, repeated-dose studies, and a full battery of genotoxicity assays, is necessary to fully characterize the toxicological profile of this compound and establish safe exposure limits. In the absence of such data, stringent safety precautions should be implemented when handling this compound.

References

- 1. georganics.sk [georganics.sk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. godeepak.com [godeepak.com]

- 9. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Notice of Intent to List N,N-Dimethyl-p-Toluidine - OEHHA [oehha.ca.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of N-Methyl-p-toluidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data on the environmental fate of N-Methyl-p-toluidine is limited in publicly available literature. Where experimental data is unavailable, this guide utilizes data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a comprehensive overview. All predicted data are clearly identified.

Executive Summary

This compound (CAS No. 623-08-5) is a substituted aromatic amine whose environmental fate is of interest due to its potential for release during manufacturing and use. This guide provides a detailed examination of its biodegradability, abiotic degradation pathways (hydrolysis and photolysis), and potential for environmental mobility and bioaccumulation. Due to a scarcity of direct experimental studies on this compound, this report combines findings from analogous compounds with data from validated predictive models to assess its environmental profile. The available information suggests that this compound is likely to be persistent in the environment, with limited biodegradability and a moderate potential for adsorption to soil and sediment.

Physicochemical Properties

A compound's environmental behavior is largely dictated by its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | - |

| Molecular Weight | 121.18 g/mol | - |

| Boiling Point | 212 °C | [1][2] |

| Density | 0.958 g/mL at 25 °C | [1][2] |

| Water Solubility | Predicted: 455 mg/L | [3] |

| Vapor Pressure | Predicted: 0.178 mm Hg at 25 °C | [3] |

| Log Kₒw (Octanol-Water Partition Coeff.) | Predicted: 2.81 | [3] |

Environmental Fate and Degradation

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes.

Biodegradation

No experimental studies on the ready biodegradability of this compound following standard guidelines (e.g., OECD 301) were identified. However, data from analogous substances and predictive models suggest that it is not readily biodegradable.

Predicted Biodegradation: QSAR models predict that this compound will not pass the criteria for ready biodegradability.

| QSAR Model | Prediction | Probability |

| EPI Suite™ BIOWIN v4.10 | Not readily biodegradable | - |

| VEGA QSAR v1.2.3 | Not readily biodegradable | 0.65 (moderate reliability) |

Evidence from Analogous Compounds:

-

3-chloro-p-toluidine: Reported as not readily biodegradable, with 0% degradation in 20 days in an OECD 301D test.

-

N-methylaniline: Shows variable and often slow biodegradation in standard tests.

-

p-Toluidine: While some bacteria can utilize it as a sole carbon source, its degradation can be slow and may require acclimated microbial populations.

Proposed Biodegradation Pathway: Based on the metabolism of structurally related anilines and toluidines, a plausible aerobic degradation pathway for this compound is proposed to initiate with enzymatic attacks on the N-methyl group and the aromatic ring.

-

N-demethylation: The primary step is likely the removal of the methyl group from the nitrogen atom to form p-toluidine and formaldehyde. This is a common microbial transformation for N-methylated amines.

-

Aromatic Ring Oxidation: The resulting p-toluidine can then undergo oxidation of the aromatic ring. An initial dioxygenase attack can lead to the formation of a substituted catechol (e.g., 4-methylcatechol).

-

Ring Cleavage: The catechol intermediate is then subject to ring cleavage (ortho- or meta-fission) by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

-

Mineralization: These aliphatic compounds can then enter central metabolic pathways, ultimately being mineralized to CO₂, H₂O, and biomass.

References

- 1. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new version of VEGA QSAR is available, now including more than 80 models – VEGA HUB [vegahub.eu]

- 3. Degradation of o-toluidine by fluidized-bed Fenton process: statistical and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of N-Methyl-p-toluidine: A Technical Guide to its Discovery and Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-p-toluidine, a substituted aromatic amine of significant industrial importance, serves as a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. It details the core methodologies, from classical N-alkylation techniques to modern catalytic processes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are provided, alongside visualizations of reaction mechanisms to facilitate a deeper understanding of the chemical transformations.

Discovery and Historical Context

This compound was first synthesized in the early 20th century during broader investigations into substituted aromatic amines.[1] While the specific discoverer and exact date are not widely documented, its emergence is intrinsically linked to the development of the dye industry and the need for versatile chemical intermediates.[1] The foundational methods for its preparation involved the direct methylation of p-toluidine, a reaction that has since been refined and optimized for both laboratory and industrial-scale production.[1]

Core Synthesis Methodologies: An Evolutionary Perspective

The synthesis of this compound has evolved from classical stoichiometric reactions to more efficient and sustainable catalytic methods. This section details the key approaches, highlighting their historical significance and technical advancements.

Classical N-Alkylation with Alkyl Halides and Sulfates

The earliest and most straightforward methods for the synthesis of this compound involve the direct N-alkylation of p-toluidine with methylating agents such as methyl iodide or dimethyl sulfate.[1][4] These reactions proceed via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic methyl group.

A primary challenge in this approach is controlling the degree of methylation, as the product, this compound, can undergo further reaction to form the tertiary amine, N,N-Dimethyl-p-toluidine.[4]

Reaction Mechanism: N-Alkylation of p-Toluidine

Caption: Nucleophilic substitution mechanism for the N-alkylation of p-toluidine.

Catalytic N-Methylation with Methanol

The drive for more sustainable and atom-economical processes has led to the development of catalytic methods for N-methylation using methanol as the methylating agent.[5][6] These reactions, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically employ transition metal catalysts.[6][7]

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from methanol to form an electrophilic formaldehyde equivalent, which then reacts with the amine. The "borrowed" hydrogen is subsequently used to reduce the resulting imine intermediate to the final N-methylated product, with water being the only byproduct.[6] A variety of catalysts have been explored for this transformation, including those based on copper, iridium, ruthenium, and zeolites.[8][9][10][11]

Reaction Mechanism: Catalytic N-Methylation with Methanol

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. shokubai.org [shokubai.org]

- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018127406A1 - Method for producing this compound for use as an additive for aviation gasoline - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Methyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Constituting over 60% of all commercially used dyes, their applications are extensive, ranging from textiles and printing to the pharmaceutical and biomedical fields.[1] The color of these dyes can be readily tuned by modifying the chemical structure of the aromatic components, making them versatile for various applications.[1]

This document provides detailed protocols for the synthesis of a representative azo dye using N-Methyl-p-toluidine as the coupling component. The synthesis involves a two-step process: the diazotization of a primary aromatic amine (in this case, p-toluidine) to form a diazonium salt, followed by an azo coupling reaction with this compound.[2] While specific quantitative data for this exact dye is not extensively published, this guide presents a robust protocol and representative data from analogous compounds to facilitate research and development.

Chemical Reaction Pathway

The synthesis of the azo dye from p-toluidine and this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the diazonium ion and the subsequent coupling with the activated aromatic ring of this compound.

Caption: Chemical reaction pathway for the synthesis of an azo dye.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of the azo dye.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| p-Toluidine | C₇H₉N | 107.15 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| This compound | C₈H₁₁N | 121.18 |

| Sodium Acetate | CH₃COONa | 82.03 |

| Ethanol | C₂H₅OH | 46.07 |

| Distilled Water | H₂O | 18.02 |

| Ice | - | - |

Detailed Synthesis Protocol

Step 1: Diazotization of p-Toluidine

-

In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete to ensure the complete formation of the p-toluenediazonium chloride solution.

Step 2: Azo Coupling with this compound

-

In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of this compound in 10 mL of 50% aqueous ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold p-toluenediazonium chloride solution from Step 1 to the cold this compound solution with vigorous stirring.

-

To facilitate the coupling reaction and maintain a slightly acidic pH, slowly add a saturated aqueous solution of sodium acetate until the mixture reaches a pH of 4-5.

-

A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete precipitation.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dissolve the crude dye in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Logical workflow for the synthesis of the azo dye.

Data Presentation

The following tables summarize representative quantitative data for an azo dye synthesized from an aromatic amine and a coupling agent, analogous to the protocol described.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0-5 °C |

| pH for Coupling | 4-5 |

| Theoretical Yield | (Calculated based on 0.01 mol limiting reagent) |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | Typically 50-80% for similar azo couplings[3] |

Table 2: Physicochemical and Spectroscopic Characterization Data (Representative)

| Property | Representative Value |

| Physical Appearance | Colored crystalline solid |

| Melting Point (°C) | (To be determined experimentally) |

| UV-Vis Spectroscopy | |

| Solvent | Ethanol or DMSO |

| λmax (nm) | 400-500 |

| FT-IR Spectroscopy (cm⁻¹) | |

| N=N stretch | 1400-1450 |

| C-N stretch | 1270-1340 |

| Aromatic C=C stretch | 1500-1600 |

| N-H stretch | 3200-3500 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| ¹H NMR Spectroscopy (δ, ppm) | |

| Aromatic Protons | 6.5-8.0 |

| N-CH₃ Protons | 2.5-3.0 |

| Ar-CH₃ Protons | 2.2-2.5 |

| N-H Proton | (Broad signal, variable position) |

| ¹³C NMR Spectroscopy (δ, ppm) | |

| Aromatic Carbons | 110-150 |

| Aromatic Carbons attached to N | 140-155 |

| N-CH₃ Carbon | 30-40 |

| Ar-CH₃ Carbon | 20-25 |

Applications in Drug Development and Research

Azo compounds are not only important as dyes but also exhibit a range of biological activities, making them of interest in medicinal chemistry and drug development. They have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[4] The azo linkage can be cleaved by azoreductases in the body, which can be exploited for targeted drug delivery, particularly to the colon. The synthesis protocols and characterization data provided herein serve as a foundational guide for researchers exploring the synthesis of novel azo compounds for therapeutic applications.

References

Application Notes and Protocols: N-Methyl-p-toluidine as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-p-toluidine (CAS No. 623-08-5), also known as N,4-dimethylaniline, is an aromatic secondary amine that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a reactive N-methylamino group and an activated aromatic ring, makes it a versatile precursor for a variety of chemical transformations.[2] In the pharmaceutical industry, this compound is utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] While specific, publicly detailed synthesis routes for blockbuster drugs commencing from this compound are not extensively documented, its utility in creating scaffolds for local anesthetics and antihistamines has been noted.[3]

These application notes provide an overview of the properties of this compound, a detailed protocol for its synthesis, and a discussion of its potential applications in pharmaceutical research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic amine-like | [1] |

| Boiling Point | 212 °C (lit.) | |

| Density | 0.958 g/mL at 25 °C (lit.) | |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1] |

Experimental Protocols

The following protocols detail the synthesis of this compound, a crucial first step before its use as a pharmaceutical intermediate.

This is a common laboratory-scale method for the preparation of this compound.[1]

Materials:

-

p-Toluidine

-

Dimethyl sulfate or methyl iodide (Methylating agent)

-

Sodium hydroxide (Base)

-

Suitable organic solvent (e.g., Toluene)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve p-toluidine in a suitable organic solvent.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide.

-

While stirring the mixture, slowly add the methylating agent (e.g., dimethyl sulfate) from a dropping funnel. Control the addition rate to maintain a manageable reaction temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench by carefully adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-